2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a thiazole ring and a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of a thiazole derivative with a trifluoromethoxy phenyl acetamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.
Scientific Research Applications
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and trifluoromethoxy phenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl benzoic acid hydrobromide
- 2-(4,5-Dihydro-thiazol-2-ylsulfanyl)-ethanesulfonic acid phenyl ester
Uniqueness
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C12H11F3N2O2S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H11F3N2O2S2/c13-12(14,15)19-9-3-1-8(2-4-9)17-10(18)7-21-11-16-5-6-20-11/h1-4H,5-7H2,(H,17,18) |
InChI Key |
PAUMQRAODZHJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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